3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one 3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14523985
InChI: InChI=1S/C22H16N6OS/c29-21-18-13-7-8-14-19(18)23-20(27(21)16-9-3-1-4-10-16)15-30-22-24-25-26-28(22)17-11-5-2-6-12-17/h1-14H,15H2
SMILES:
Molecular Formula: C22H16N6OS
Molecular Weight: 412.5 g/mol

3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one

CAS No.:

Cat. No.: VC14523985

Molecular Formula: C22H16N6OS

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one -

Specification

Molecular Formula C22H16N6OS
Molecular Weight 412.5 g/mol
IUPAC Name 3-phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one
Standard InChI InChI=1S/C22H16N6OS/c29-21-18-13-7-8-14-19(18)23-20(27(21)16-9-3-1-4-10-16)15-30-22-24-25-26-28(22)17-11-5-2-6-12-17/h1-14H,15H2
Standard InChI Key BRVNFKRJKTZECL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NN=NN4C5=CC=CC=C5

Introduction

Synthesis and Characterization

The synthesis of such a compound would typically involve multiple steps, starting from commercially available precursors. A general approach might include:

  • Quinazolinone Formation: Synthesis of the quinazolin-4-one core could involve condensation reactions between appropriate aniline and carboxylic acid derivatives.

  • Introduction of the Sulfanylmethyl Group: This might involve alkylation reactions using sulfanylmethyl halides or similar reagents.

  • Attachment of the Tetrazole Moiety: Tetrazoles can be synthesized via cycloaddition reactions involving azides and nitriles. The 1-phenyltetrazol-5-yl group would require specific conditions to ensure regioselectivity.

Characterization would involve spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure.

Potential Applications

While specific data on 3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one is scarce, compounds with similar structures have shown promise in various therapeutic areas:

  • Anticancer Activity: Quinazolines are known for their anticancer properties, often acting as tyrosine kinase inhibitors.

  • Antimicrobial Activity: Tetrazoles have been explored for their antimicrobial effects due to their ability to interact with biological targets.

Research Findings and Data

Given the lack of specific research findings on this compound, we can look at related compounds for insights:

Compound TypeBiological ActivityReferences
QuinazolinesAnticancer, Anti-inflammatory
TetrazolesAntimicrobial, Anticancer

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator